Comprehensive Technical Guide on (m-Chlorophenyl)phenyl-phosphinic Acid: Synthesis, Physicochemical Profiling, and Applications
Comprehensive Technical Guide on (m-Chlorophenyl)phenyl-phosphinic Acid: Synthesis, Physicochemical Profiling, and Applications
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: (m-Chlorophenyl)phenyl-phosphinic acid (CAS: 5435-76-7)
Executive Summary & Structural Significance
(m-Chlorophenyl)phenyl-phosphinic acid, also designated as (3-chlorophenyl)phenylphosphinic acid, is a highly versatile organophosphorus building block. In modern chemical synthesis and drug development, diarylphosphinic acids are highly prized for their ability to act as stable bioisosteres of tetrahedral transition states, potent transition metal ligands, and directing groups for C-H functionalization[1][2].
The structural uniqueness of this specific compound lies in its meta-chloro substitution. Unlike symmetric diphenylphosphinic acid, the meta-chloro group introduces a distinct electron-withdrawing inductive effect (-I) without imposing the severe steric hindrance typically associated with ortho-substitutions. This subtle electronic modulation increases the acidity of the phosphinic acid proton, enhancing its hydrogen-bond donating capacity and its coordination efficacy to transition metals.
Physicochemical Profiling
Understanding the physicochemical parameters of (m-chlorophenyl)phenyl-phosphinic acid is critical for predicting its behavior in both biological systems and organic solvents. The moderate lipophilicity (LogP ~2.56) places it within the optimal range for cellular permeability, a crucial factor when utilizing the compound as an enzyme inhibitor or receptor ligand[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 5435-76-7 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C12H10ClO2P | Dictates the exact mass for high-resolution MS validation[3]. |
| Molecular Weight | 252.63 g/mol | Falls well within the Lipinski Rule of 5 for drug-like molecules. |
| Density | 1.36 g/cm³ | Indicates dense molecular packing; relevant for crystallization. |
| Boiling Point | 480.9 ºC (at 760 mmHg) | High thermal stability; suitable for high-temperature catalysis. |
| Flash Point | 244.6 ºC | Low volatility hazard; safe for standard benchtop handling. |
| Refractive Index | 1.614 | High polarizability due to the aromatic rings and heavy atoms (Cl, P). |
| LogP | 2.56 | Optimal lipophilicity for membrane crossing in biological assays. |
| Polar Surface Area (PSA) | 47.11 Ų | Excellent for oral bioavailability; allows sufficient aqueous solvation. |
Applications in Drug Development & Catalysis
Bioisosteric Transition State Mimicry
In medicinal chemistry, the phosphinic acid moiety (P(=O)OH) is a recognized bioisostere for the tetrahedral intermediate formed during peptide bond hydrolysis[2]. Proteases (e.g., metalloproteinases, aspartyl proteases) recognize the tetrahedral geometry of the hydrated phosphinate, binding it with high affinity. The meta-chlorophenyl group provides a hydrophobic anchor that can perfectly occupy the S1' or S2 pockets of targeted enzymes, driven by halogen-bonding and π-π stacking interactions.
Directing Group for C(sp2)-H Functionalization
Recent advancements have demonstrated the utility of phosphinamides and phosphinic acids as robust directing groups for transition-metal-catalyzed C(sp2)-H amination and hydroxylation[1]. The bidentate coordination potential of the phosphinic acid allows it to anchor metals like Palladium or Copper, directing the catalytic center to the ortho position of the unsubstituted phenyl ring for late-stage functionalization.
Experimental Methodology: Chemoselective Synthesis
The most reliable and self-validating protocol for synthesizing unsymmetrical diarylphosphinic acids is the Palladium-catalyzed Hirao cross-coupling[4].
Strategic Rationale: We utilize 1-chloro-3-iodobenzene rather than 1,3-dichlorobenzene. Causality: The oxidative addition of Pd(0) into a C-I bond is orders of magnitude faster than into a C-Cl bond. This kinetic disparity ensures absolute chemoselectivity, coupling exclusively at the iodine-bearing carbon to yield the meta-chloro product without generating polymeric or bis-coupled byproducts.
Protocol: Palladium-Catalyzed P-C Bond Formation
Reagents Required:
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Phenylphosphinic acid (1.0 equiv)
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1-chloro-3-iodobenzene (1.1 equiv)
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Palladium(II) acetate (Pd(OAc)2) (5 mol%)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf) (6 mol%)
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N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
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Anhydrous Toluene (0.2 M)
Step-by-Step Workflow:
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Catalyst Pre-activation (Inert Atmosphere): In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 and dppf in anhydrous toluene. Stir at room temperature for 15 minutes. Causality: dppf is selected because its large bite angle facilitates the sterically demanding reductive elimination step of the bulky diarylphosphinic acid.
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Reagent Addition: Add phenylphosphinic acid and 1-chloro-3-iodobenzene to the active catalyst solution.
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Base Introduction: Inject DIPEA dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydroiodic acid (HI) generated during the catalytic cycle, driving the equilibrium forward without coordinating to the palladium center or hydrolyzing the substrates.
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Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours. Monitor completion via 31P NMR (disappearance of the P-H starting material peak at ~23 ppm).
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Quenching and Isolation: Cool to room temperature, dilute with ethyl acetate, and extract with 1M NaOH. Causality: The basic extraction pulls the deprotonated phosphinic acid into the aqueous layer, leaving the unreacted organic halides and catalyst in the organic layer.
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Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2, precipitating the pure (m-chlorophenyl)phenyl-phosphinic acid. Filter and dry under vacuum.
Reaction Pathway Visualization
The mechanistic progression of the synthesis is governed by a classic Pd(0)/Pd(II) catalytic cycle, uniquely characterized by a P(III) to P(V) tautomerization prior to reductive elimination.
Caption: Catalytic cycle for the synthesis of (m-chlorophenyl)phenyl-phosphinic acid.
Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:
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31P NMR (162 MHz, CDCl3): A single sharp singlet at δ 27.5 - 29.0 ppm . The absence of a doublet (J_PH ~ 550 Hz) confirms the complete consumption of the P-H starting material.
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1H NMR (400 MHz, CDCl3): Multiplets in the aromatic region (δ 7.35 - 7.85 ppm) integrating to 9 protons. The acidic P-OH proton typically appears as a broad singlet >10.0 ppm (concentration dependent).
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ESI-MS (Negative Mode): Expected m/z for[M-H]⁻ is 251.0 (with a characteristic 3:1 isotopic pattern at 253.0 due to the ^35Cl and ^37Cl isotopes).
References
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GlobalChemMall. "(3-chlorophenyl)-phenylphosphinic acid Properties and Specifications." GlobalChemMall Database. [Link]
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U.S. Environmental Protection Agency (EPA). "Phosphinic acid, (m-chlorophenyl)phenyl- (CAS 5435-76-7)." CompTox Chemicals Dashboard.[Link]
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Virieux, D., et al. "Synthesis and Biological Applications of Phosphinates and Derivatives." ResearchGate.[Link]
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Royal Society of Chemistry. "Copper mediated C(sp2)–H amination and hydroxylation of phosphinamides." Chemical Communications.[Link]
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Science of Synthesis. "Product Class 40: Arylphosphinic Acids and Derivatives." Thieme Connect.[Link]
